molecular formula C15H12N2O2 B1335818 1-methyl-5-nitro-2-phenyl-1H-indole CAS No. 31521-56-9

1-methyl-5-nitro-2-phenyl-1H-indole

Cat. No.: B1335818
CAS No.: 31521-56-9
M. Wt: 252.27 g/mol
InChI Key: OEBSQOZGZHYXPE-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 1-position, a nitro group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring . Other methods include the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents .

Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the cyclization of appropriate precursors to form the indole core .

Chemical Reactions Analysis

1-Methyl-5-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The biological activity of 1-methyl-5-nitro-2-phenyl-1H-indole is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to various receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Methyl-5-nitro-2-phenyl-1H-indole can be compared to other indole derivatives such as:

The presence of the nitro group in this compound imparts unique reactivity and potential biological activities, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1-methyl-5-nitro-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-16-14-8-7-13(17(18)19)9-12(14)10-15(16)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBSQOZGZHYXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392131
Record name 1-methyl-5-nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31521-56-9
Record name 1-methyl-5-nitro-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (1.1 g, 29.0 mmol) is added to 2-phenyl-5-nitro-1H-indole (Example 5b, 6.5 g, 26.0 mmol) in 100 mL of DMF. The mixture is stirred at room temperature for 1 hour. MeI (1.62 mL, 26.0 mmol) is added dropwise and the mixture is stirred at room temperature for 1 hour. The resulting mixture is poured into H2O/ice and the product is filtered off and washed with H2O. The solid is recrystallized from hexane and filtered off. Yield: 6.5 g (99.7%); Rf (2/1 hexane/ethyl acetate): 0.60; IR (KBr): 3434, 2923, 1515, 1462 cm−1; 1H-NMR (d6-DMSO) 8.50 (d, J=1.5 Hz, 1H); 7.90 (dd, J=8.6 Hz, 1.5 Hz, 1H); 7.80-7.30 (m, 6H); 6.75 (s, 1H); 3.75 (s, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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